N-Propargylphthalimide
Overview
Description
N-Propargylphthalimide is an organic compound with the molecular formula C11H7NO2. It is characterized by the presence of a phthalimide group attached to a propargyl moiety. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Propargylphthalimide can be synthesized through the reaction of potassium phthalimide with propargyl bromide in the presence of a solvent such as N,N-dimethylformamide (DMF). The reaction is typically carried out at room temperature under an inert atmosphere for about 16 hours. The resulting product is then isolated by precipitation and filtration .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: N-Propargylphthalimide undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the phthalimide group can yield amine derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Propargyl bromide, potassium phthalimide, DMF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products:
Substitution: Formation of substituted propargyl derivatives.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amine derivatives
Scientific Research Applications
N-Propargylphthalimide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiproliferative effects.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Propargylphthalimide involves its interaction with specific molecular targets. The propargyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, influencing various biochemical pathways. The phthalimide moiety can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
- N-(2-Butynyl)phthalimide
- N-(4-Chloro-2-butynyl)phthalimide
- N-(3-Trimethylsilyl-2-propynyl)phthalimide
- 1-Phthalimido-2-butyne
Comparison: N-Propargylphthalimide is unique due to its specific propargyl group, which imparts distinct reactivity compared to other similar compounds. The presence of the propargyl moiety allows for unique substitution and addition reactions that are not as readily achievable with other phthalimide derivatives .
Properties
IUPAC Name |
2-prop-2-ynylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h1,3-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZCLCHJOWLTGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222546 | |
Record name | N-Prop-2-ynylphthalimide | |
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Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige solid; [Sigma-Aldrich MSDS] | |
Record name | N-Propargylphthalimide | |
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CAS No. |
7223-50-9 | |
Record name | 2-(2-Propyn-1-yl)-1H-isoindole-1,3(2H)-dione | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=7223-50-9 | |
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Record name | N-Prop-2-ynylphthalimide | |
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Record name | N-Prop-2-ynylphthalimide | |
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Record name | N-prop-2-ynylphthalimide | |
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Record name | N-Propargylphthalimide | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Propargylphthalimide in rhodium-catalyzed [5+2] cycloaddition reactions?
A: this compound acts as a five-carbon building block (the "5" in [5+2]) in rhodium-catalyzed [5+2] cycloaddition reactions. [] This reaction allows for the formation of seven-membered rings, specifically cyclohept-4-enones, by reacting with vinylcyclopropanes (VCPs) in the presence of a rhodium catalyst. []
Q2: Can you elaborate on the applications of the cyclohept-4-enones produced using this compound?
A: While the provided research [] focuses primarily on the synthetic methodology, cyclohept-4-enones are valuable intermediates in the synthesis of various natural products and bioactive compounds. Their seven-membered ring structure is found in numerous natural products with diverse biological activities.
Q3: How is this compound used in studying DNA-protein interactions?
A: this compound serves as a linker molecule for attaching solvatochromic fluorophores, such as 4-aminophthalimide (API) and 4-(N,N-dimethylamino)phthalimide (DAPI), to nucleosides. [] This is achieved through Sonogashira cross-coupling reactions with halogenated nucleosides. [] The modified nucleosides can then be incorporated into oligonucleotides and used to study interactions with proteins like p53 and single-strand binding (SSB) proteins. The fluorescence of the attached fluorophore changes in response to the polarity of its environment, allowing researchers to detect and analyze DNA-protein interactions. []
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